1-(Methoxymethyl)-1H-benzotriazole

Description

The exact mass of the compound 1-(Methoxymethyl)-1H-benzotriazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Methoxymethyl)-1H-benzotriazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Methoxymethyl)-1H-benzotriazole including the price, delivery time, and more detailed information at info@benchchem.com.

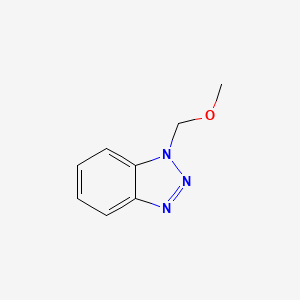

Structure

3D Structure

Properties

IUPAC Name |

1-(methoxymethyl)benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-6-11-8-5-3-2-4-7(8)9-10-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIXBXXKTUNWDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337399 | |

| Record name | 1-(Methoxymethyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71878-80-3 | |

| Record name | 1-(Methoxymethyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Methoxymethyl)-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Methoxymethyl)-1H-benzotriazole

This guide provides a comprehensive technical overview of 1-(Methoxymethyl)-1H-benzotriazole (CAS No. 71878-80-3), a versatile heterocyclic compound. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the core physicochemical properties, synthesis, reactivity, and diverse applications of this reagent, grounding theoretical principles in practical, field-proven insights.

Introduction and Strategic Importance

1-(Methoxymethyl)-1H-benzotriazole, often abbreviated as MOM-Btz, is a stable, crystalline solid that has carved a niche in both synthetic organic chemistry and materials science. It belongs to the family of N-substituted benzotriazoles, a class of compounds renowned for their utility as synthetic auxiliaries.[1] The strategic value of MOM-Btz lies in the unique combination of the methoxymethyl (MOM) group and the benzotriazole moiety. The benzotriazolyl group functions as an exceptional leaving group, facilitating a range of nucleophilic substitution reactions. This reactivity profile makes it a valuable reagent for the introduction of the methoxymethyl protecting group and other synthetic transformations.

Beyond the synthesis lab, its inherent benzotriazole structure imparts properties valuable in materials science, such as UV absorption and corrosion inhibition, enhancing the durability and longevity of polymers and coatings.[2] This dual utility makes a deep understanding of its properties and applications essential for innovation in diverse chemical fields.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe application.

Physical and Chemical Properties

The key identifying and physical properties of 1-(Methoxymethyl)-1H-benzotriazole are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 71878-80-3 | [2][3] |

| Molecular Formula | C₈H₉N₃O | [2][3] |

| Molecular Weight | 163.18 g/mol | [2][3] |

| Appearance | Off-white or pale yellow crystalline powder/solid | [2][3][4] |

| Melting Point | 42 - 43 °C | [2][5] |

| Boiling Point | 291.7 °C at 760 mmHg | [5] |

| Purity | ≥ 98.0% (GC) | [4][6] |

| IUPAC Name | 1-(methoxymethyl)-1H-1,2,3-benzotriazole | [3] |

Expected Spectroscopic Signature

While specific spectra are instrument- and condition-dependent, the structure of MOM-Btz gives rise to a predictable spectroscopic fingerprint. This is crucial for reaction monitoring and quality control.

| Spectroscopy | Feature | Expected Chemical Shift / Frequency |

| ¹H NMR | Aromatic Protons (4H) | δ ≈ 7.3 - 8.1 ppm (complex multiplets) |

| Methylene Protons (-CH₂-) (2H) | δ ≈ 5.5 - 6.0 ppm (singlet) | |

| Methoxy Protons (-OCH₃) (3H) | δ ≈ 3.3 - 3.6 ppm (singlet) | |

| ¹³C NMR | Aromatic Carbons (6C) | δ ≈ 110 - 145 ppm |

| Methylene Carbon (-CH₂-) | δ ≈ 75 - 85 ppm | |

| Methoxy Carbon (-OCH₃) | δ ≈ 55 - 60 ppm | |

| IR Spectroscopy | Aromatic C-H Stretch | ≈ 3000 - 3100 cm⁻¹ |

| Aliphatic C-H Stretch | ≈ 2800 - 3000 cm⁻¹ | |

| C=C Aromatic Ring Stretch | ≈ 1450 - 1600 cm⁻¹ | |

| C-O Ether Stretch | ≈ 1050 - 1150 cm⁻¹ |

Synthesis and Purification

The preparation of 1-(Methoxymethyl)-1H-benzotriazole is typically achieved through the N-alkylation of benzotriazole.[7] This involves the reaction of the benzotriazole anion with a suitable methoxymethylating agent.

General Synthesis Workflow

The most common laboratory-scale synthesis involves the deprotonation of 1H-benzotriazole with a suitable base to form the benzotriazolide anion, which then acts as a nucleophile, attacking an electrophilic methoxymethyl source.

Caption: Conceptual workflow for the synthesis of MOM-Btz.

Rationale and Control

-

Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is often preferred in an aprotic solvent like THF to ensure complete and irreversible deprotonation of the benzotriazole N-H proton. Weaker bases like potassium carbonate can also be used, often requiring more forcing conditions.

-

Solvent: Anhydrous polar aprotic solvents (THF, DMF, Acetonitrile) are critical. They effectively solvate the cation of the base without interfering with the nucleophilic anion, preventing side reactions.

-

Temperature Control: The initial deprotonation is often performed at 0 °C to control the exothermic reaction, followed by slow warming to room temperature during the substitution step to ensure the reaction proceeds to completion.

-

Purification: As a crystalline solid, MOM-Btz is typically purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to remove unreacted starting materials and inorganic salts.

Core Applications and Methodologies

The utility of 1-(Methoxymethyl)-1H-benzotriazole stems from its ability to act as a versatile electrophile upon activation, leveraging the excellent leaving group ability of the benzotriazolide anion.

Methoxymethyl (MOM) Protection of Alcohols

The primary application of MOM-Btz is as an efficient reagent for the introduction of the methoxymethyl (MOM) ether, a common protecting group for alcohols. The MOM group is stable to a wide range of non-acidic conditions (e.g., organometallics, hydrides, basic hydrolysis) but is easily cleaved under acidic conditions.

Caption: General mechanism for the MOM protection of an alcohol.

This protocol serves as a self-validating system, where the rationale for each step ensures reproducibility and success.

-

System Inerting (Causality: Exclusion of Water): A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet is charged with sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). The flask is flushed with dry nitrogen for 10 minutes. Rationale: NaH reacts violently with water. An inert atmosphere is crucial for the stability of the base and the subsequent alkoxide intermediate.

-

Solvent Addition: Anhydrous tetrahydrofuran (THF) is added via syringe. The suspension is cooled to 0 °C in an ice bath. Rationale: THF is an ideal aprotic solvent. Cooling controls the initial exothermic reaction between the alcohol and NaH.

-

Substrate Addition (Controlled Deprotonation): Benzyl alcohol (1.0 eq) dissolved in a small amount of anhydrous THF is added dropwise to the stirred suspension. The reaction is stirred at 0 °C for 30 minutes. Rationale: Dropwise addition prevents a dangerous exotherm. Stirring allows for the complete formation of the sodium benzoxide nucleophile, often observed by the cessation of hydrogen gas evolution.

-

Reagent Addition (Nucleophilic Substitution): 1-(Methoxymethyl)-1H-benzotriazole (1.1 eq) dissolved in anhydrous THF is added dropwise at 0 °C. The reaction is then allowed to warm slowly to room temperature and stirred for 4-6 hours. Rationale: A slight excess of the MOM-Btz ensures complete consumption of the valuable substrate. The reaction is monitored by TLC until the starting alcohol is consumed.

-

Reaction Quenching (Neutralization): The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Rationale: This safely destroys any unreacted NaH and protonates the benzotriazolide anion byproduct.

-

Extraction and Purification: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel. Rationale: This standard workup isolates the desired organic product from inorganic salts and water-soluble byproducts, with chromatography yielding the pure MOM-protected ether.

Applications in Materials Science

The benzotriazole core of the molecule provides functionality beyond its role as a leaving group.

-

UV Stabilization: Like its parent compound, MOM-Btz can be incorporated into polymers and coatings to act as a UV absorber.[2] The conjugated system of the benzotriazole ring is effective at absorbing harmful UV-A and UV-B radiation and dissipating the energy as harmless heat, thereby preventing photo-oxidative degradation of the material matrix.[2]

-

Corrosion Inhibition: Benzotriazole derivatives are well-known corrosion inhibitors, particularly for copper and its alloys.[2] The nitrogen atoms in the triazole ring can coordinate to metal surfaces, forming a thin, protective passivation layer that prevents oxidative corrosion.[2]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling 1-(Methoxymethyl)-1H-benzotriazole.

Hazard Identification

Based on available Safety Data Sheets (SDS), the compound presents the following primary hazards:

Recommended Handling and PPE

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly sealed safety glasses or chemical goggles.[6][9]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[6][9] Avoid prolonged or repeated skin contact.[9]

-

Respiratory Protection: If dust is generated, use a suitable particulate respirator.[8]

-

-

Hygiene: Wash hands and face thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[9]

Storage and Incompatibility

-

Storage Conditions: Store in a cool, dark, and dry place.[6] Keep the container tightly closed to prevent moisture ingress.[6]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and alkaline materials.[9]

Conclusion

1-(Methoxymethyl)-1H-benzotriazole is a highly valuable and versatile chemical entity. Its primary strength lies in its role as an efficient and manageable reagent for the methoxymethyl (MOM) protection of alcohols, a fundamental transformation in multi-step organic synthesis. The predictable reactivity, enabled by the superb leaving group ability of the benzotriazolide anion, allows for reliable and high-yielding protocols. Furthermore, its inherent properties as a UV stabilizer and potential corrosion inhibitor extend its utility into the realm of materials science. For the research scientist and drug development professional, a firm grasp of the synthesis, reactivity, and safe handling of MOM-Btz is a key asset for advancing complex molecular design and material formulation.

References

-

1-methoxy-1H-benzotriazole . LookChem. [Link]

-

SAFETY DATA SHEET - SysKem TT 1000 . SysKem Chemie GmbH. [Link]

-

Safety Data Sheet - KR-134MBL . Kurita. [Link]

-

1-(Methoxymethyl)-1H-benzotriazole . Starshinechemical. [Link]

-

Synthesis of 2-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenol . ResearchGate. [Link]

-

Supplementary Information File . Journal of Pharmacy & Pharmaceutical Sciences. [Link]

-

Review on synthetic study of benzotriazole . GSC Biological and Pharmaceutical Sciences. [Link]

-

1H-Benzotriazole-1-methanol . PubChem, National Center for Biotechnology Information. [Link]

-

Benzotriazole: Much More Than Just Synthetic Heterocyclic Chemistry . ResearchGate. [Link]

-

Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide . Journal of Chemical and Pharmaceutical Research. [Link]

-

Review Of Benzotriazole . International Journal of Creative Research Thoughts (IJCRT). [Link]

-

1,2,3-benzotriazole . Organic Syntheses Procedure. [Link]

-

Applications of Functional Chemicals . Dalian Richfortune Chemicals Co., Ltd.. [Link]

-

Benzotriazole synthesis . Organic Chemistry Portal. [Link]

-

A Review on: Synthesis of Benzotriazole . International Journal of Advance Research, Ideas and Innovations in Technology (IJARIIE). [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-(Methoxymethyl)-1H-benzotriazole 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. 1-(Methoxymethyl)-1H-benzotriazole | Starshinechemical [starshinechemical.com]

- 5. echemi.com [echemi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. ijcrt.org [ijcrt.org]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

- 9. syskem.de [syskem.de]

An In-Depth Technical Guide to 1-(Methoxymethyl)-1H-benzotriazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Methoxymethyl)-1H-benzotriazole, a versatile heterocyclic compound. The document details its chemical and physical properties, including its molecular formula and weight. A thorough exploration of its synthesis, reaction mechanisms, and key applications in organic chemistry and drug development is presented. This guide is intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, offering insights into its utility as a synthetic intermediate and a protecting group.

Chemical and Physical Properties

1-(Methoxymethyl)-1H-benzotriazole is a stable, off-white to pale yellow solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉N₃O | [1][2] |

| Molecular Weight | 163.18 g/mol | [1][2] |

| Appearance | Off-white or pale yellow powder | [1] |

| Melting Point | 42 - 43 °C | [1] |

| CAS Number | 71878-80-3 | [2] |

Synthesis of 1-(Methoxymethyl)-1H-benzotriazole

The synthesis of 1-(Methoxymethyl)-1H-benzotriazole typically involves the N-alkylation of 1H-benzotriazole. A general and efficient method utilizes the reaction of 1H-benzotriazole with a suitable methoxymethylating agent in the presence of a base.

General Synthesis Protocol

A widely applicable method for the N-alkylation of benzotriazole involves the use of an alkyl halide and a base in a suitable solvent. For the synthesis of 1-(Methoxymethyl)-1H-benzotriazole, chloromethyl methyl ether or a similar reagent can be employed.

Reaction Scheme:

A general reaction scheme for the synthesis.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is charged with 1H-benzotriazole and a suitable aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile).

-

Addition of Base: A base, such as sodium hydride or potassium carbonate, is added portion-wise to the stirred solution at room temperature. The selection of the base is critical to deprotonate the benzotriazole, forming the benzotriazolide anion.

-

Addition of Alkylating Agent: The methoxymethylating agent (e.g., chloromethyl methyl ether) is then added dropwise to the reaction mixture. Caution is advised as some methoxymethylating agents can be carcinogenic.

-

Reaction Monitoring: The reaction is stirred at room temperature or with gentle heating and monitored by thin-layer chromatography (TLC) until completion.

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 1-(Methoxymethyl)-1H-benzotriazole.

Spectroscopic Characterization

The structure of 1-(Methoxymethyl)-1H-benzotriazole can be unequivocally confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzotriazole ring, a singlet for the methylene protons of the methoxymethyl group, and a singlet for the methyl protons.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the benzotriazole ring, the methylene carbon, and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(Methoxymethyl)-1H-benzotriazole would exhibit characteristic absorption bands. Key expected peaks include C-H stretching vibrations for the aromatic and aliphatic protons, C=C and C=N stretching vibrations from the benzotriazole ring, and a prominent C-O-C stretching band from the methoxymethyl group.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For 1-(Methoxymethyl)-1H-benzotriazole, the molecular ion peak [M]+ would be observed at m/z 163.[4]

Applications in Organic Synthesis and Drug Development

1-(Methoxymethyl)-1H-benzotriazole is a valuable reagent with diverse applications in both academic research and industrial processes.

Protecting Group Chemistry

The methoxymethyl (MOM) group can be used as a protecting group for various functional groups, and 1-(Methoxymethyl)-1H-benzotriazole serves as a convenient reagent for the introduction of this group, particularly for N-protection of amines and amides. The benzotriazole moiety acts as an excellent leaving group, facilitating the transfer of the methoxymethyl group to a nucleophile.

Mechanism of N-Methoxymethylation:

Nucleophilic substitution mechanism.

Intermediate in Pharmaceutical and Agrochemical Synthesis

Benzotriazole derivatives are known to exhibit a wide range of biological activities.[5] Consequently, 1-(Methoxymethyl)-1H-benzotriazole serves as a key building block in the synthesis of more complex molecules with potential applications as active pharmaceutical ingredients (APIs) and agrochemicals.[1]

Other Industrial Applications

Beyond its role in fine chemical synthesis, 1-(Methoxymethyl)-1H-benzotriazole and related compounds are utilized as:

-

UV Absorbers: To protect materials from degradation by ultraviolet radiation.[1]

-

Corrosion Inhibitors: To prevent the corrosion of metals, particularly copper and its alloys.[1]

Safety and Handling

1-(Methoxymethyl)-1H-benzotriazole should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood.

Conclusion

1-(Methoxymethyl)-1H-benzotriazole is a valuable and versatile chemical compound with a well-defined molecular structure and properties. Its utility in organic synthesis, particularly as a protecting group and a synthetic intermediate, makes it an important tool for researchers in academia and industry. A thorough understanding of its synthesis, reactivity, and applications, as outlined in this guide, is essential for its effective and safe utilization in the development of new chemical entities and materials.

References

Sources

Introduction: The Versatility of a Protected Benzotriazole

An In-Depth Technical Guide to the Physical Properties of 1-(Methoxymethyl)-1H-benzotriazole

Authored for Researchers, Scientists, and Drug Development Professionals

1-(Methoxymethyl)-1H-benzotriazole, often abbreviated as BTMOM, is a versatile heterocyclic compound that has garnered significant interest in organic synthesis and materials science. It belongs to the family of benzotriazoles, which are well-regarded for their utility as corrosion inhibitors and UV stabilizers.[1][2] The introduction of the methoxymethyl (MOM) group at the N1 position of the benzotriazole ring system serves as a crucial protecting group, enhancing its utility in multi-step organic syntheses, particularly in the development of pharmaceuticals and agrochemicals.[1][3] This guide provides a comprehensive overview of the core physical properties of 1-(Methoxymethyl)-1H-benzotriazole, offering field-proven insights into its characterization and application, grounded in authoritative data.

Chemical Identity and Structure

The unique properties of 1-(Methoxymethyl)-1H-benzotriazole stem directly from its molecular architecture, which features a bicyclic aromatic system fused with a triazole ring, appended with a methoxymethyl ether linkage.

Diagram: Chemical Structure of 1-(Methoxymethyl)-1H-benzotriazole

A 2D representation of the 1-(Methoxymethyl)-1H-benzotriazole molecule.

Core Physical Properties: A Quantitative Summary

The physical characteristics of a compound are paramount for its handling, storage, and application in various experimental and industrial settings. The table below summarizes the key physical properties of 1-(Methoxymethyl)-1H-benzotriazole based on compiled data from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 71878-80-3 | [1][4] |

| Molecular Formula | C₈H₉N₃O | [1][4] |

| Molecular Weight | 163.18 g/mol | [1][4] |

| Appearance | White to off-white or pale yellow crystalline powder | [1][4][5] |

| Melting Point | 40 - 43 °C | [1][4][6] |

| Boiling Point | Data not available; likely decomposes upon heating | [5] |

| Density | Data not available | |

| Solubility | No quantitative data available. Inferred to be soluble in many organic solvents and sparingly soluble in water based on the parent compound, 1H-Benzotriazole. | [7] |

| Purity | Typically >98.0% (GC) or ≥99% (HPLC) | [1][6] |

Analysis and Causality of Physical Characteristics

Appearance, State, and Purity 1-(Methoxymethyl)-1H-benzotriazole exists as a stable, crystalline solid at room temperature. Its color, ranging from white to pale yellow, is typical for many organic compounds and minor variations can be attributed to trace impurities or slight oxidation. The high purity, often exceeding 98%, is critical for its application in sensitive organic reactions where side products can affect yields and product purity.[1]

Melting Point: A Key Indicator of Identity and Purity The melting point is a crucial and easily determinable physical constant. The relatively sharp melting range of 40-43 °C indicates a well-defined crystalline structure and high purity.[1][4] In a research setting, a depressed or broadened melting range would be a primary indicator of impurities, necessitating further purification steps like recrystallization before use in synthesis.

Solubility Profile and Its Implications While specific quantitative solubility data is not readily published, the chemical structure provides strong indicators of its expected behavior. The parent molecule, 1H-benzotriazole, is sparingly soluble in water but readily dissolves in organic solvents like alcohols, chloroform, and dimethylformamide (DMF).[7] The addition of the methoxymethyl group increases the molecule's nonpolar character, suggesting that its solubility in water is likely low. Conversely, its solubility in common organic solvents used in synthesis (e.g., tetrahydrofuran, dichloromethane, DMF) is expected to be good, which is a vital characteristic for a synthetic reagent. This solubility is essential for its role as a corrosion inhibitor in organic-based coatings and as a reagent in solution-phase chemical reactions.[1]

Thermal Stability and Handling The absence of a reported boiling point suggests that 1-(Methoxymethyl)-1H-benzotriazole may be thermally labile and could decompose at elevated temperatures before boiling, a common trait for complex heterocyclic molecules.[5] The parent compound, 1H-benzotriazole, is known to potentially explode during vacuum distillation.[7] Therefore, heating should be conducted with caution. For storage, it is recommended to keep the compound in a cool, dark, and tightly sealed container to prevent degradation.[8]

Experimental Protocol: Melting Point Determination

To ensure the identity and purity of 1-(Methoxymethyl)-1H-benzotriazole, a precise melting point determination is a fundamental experiment.

Objective: To accurately determine the melting range of a sample of 1-(Methoxymethyl)-1H-benzotriazole using a digital melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the crystalline powder is finely crushed on a watch glass using a spatula to ensure uniform packing.

-

Capillary Loading: The open end of a glass capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end, aiming for a packed column of 2-3 mm in height.

-

Apparatus Setup: The digital melting point apparatus is turned on and a starting temperature of approximately 35 °C is set. A slow ramp rate (e.g., 1-2 °C per minute) is programmed to begin near the expected melting point.

-

Measurement: The loaded capillary tube is inserted into the heating block of the apparatus.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point.

-

Validation: The observed melting range is compared to the literature value (40-43 °C). A sharp range within this window confirms the sample's purity and identity.

Workflow: Physical Characterization of a Novel Compound

A generalized workflow for the physical and chemical characterization of a synthesized compound.

Safety and Handling

According to safety data sheets, 1-(Methoxymethyl)-1H-benzotriazole is classified as a substance that causes skin and serious eye irritation.[5][8] Therefore, appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn during handling.[8] Work should be conducted in a well-ventilated area, and inhalation of dust should be avoided.[5] Standard safe laboratory practices are sufficient for managing this compound.

Conclusion

1-(Methoxymethyl)-1H-benzotriazole is a crystalline solid with a well-defined melting point and physical characteristics that make it highly suitable for its intended applications in organic synthesis and material science. Its stability at room temperature, coupled with its presumed solubility in common organic solvents, facilitates its use as a versatile reagent and additive. Understanding these core physical properties is the first step for any researcher or scientist aiming to leverage this compound's unique chemical capabilities in their work.

References

-

LookChem. (n.d.). 1-methoxy-1H-benzotriazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3. Synthesis of 2-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenol.... Retrieved from [Link]

-

CPAchem. (2023, January 23). Safety data sheet: 1H-Benzotriazole. Retrieved from [Link]

-

DrugFuture. (n.d.). 1H-Benzotriazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methylbenzotriazole. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]

- Pawar, S. S., et al. (2010). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Scholars Research Library.

-

National Center for Biotechnology Information. (n.d.). 1H-Benzotriazole-1-methanol. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Benzotriazole. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Benzotriazole - Wikipedia [en.wikipedia.org]

- 3. Buy 1-(Methoxymethyl)-1H-benzotriazole | 71878-80-3 [smolecule.com]

- 4. 1-(Methoxymethyl)-1H-benzotriazole 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. labproinc.com [labproinc.com]

- 7. 1H-Benzotriazole [drugfuture.com]

- 8. tcichemicals.com [tcichemicals.com]

In-Depth Technical Guide: Determination of the Melting Point for 1-(Methoxymethyl)-1H-benzotriazole

Abstract

This technical guide provides a comprehensive framework for the accurate determination of the melting point of 1-(Methoxymethyl)-1H-benzotriazole (BOM-BT). Intended for researchers, scientists, and professionals in drug development and materials science, this document outlines the theoretical underpinnings, a detailed experimental protocol, and a critical analysis of factors influencing measurement accuracy. By integrating established methodologies with practical insights, this guide serves as an authoritative resource for ensuring data integrity and reproducibility in the characterization of this important chemical compound.

Introduction to 1-(Methoxymethyl)-1H-benzotriazole (BOM-BT)

1-(Methoxymethyl)-1H-benzotriazole, often abbreviated as BOM-BT, is a versatile N-protected derivative of benzotriazole. Its chemical structure features a methoxymethyl group attached to one of the nitrogen atoms of the benzotriazole ring system. This modification makes it a valuable reagent and building block in organic synthesis.[1]

Key Applications:

-

Organic Synthesis: BOM-BT is utilized in the synthesis of a variety of organic compounds, contributing to the development of pharmaceuticals and agrochemicals.[1]

-

UV Stabilization: It can serve as a UV absorber and stabilizer in plastics and coatings, enhancing the durability and lifespan of materials exposed to sunlight.[1]

-

Corrosion Inhibition: The benzotriazole moiety is well-known for its anti-corrosion properties, making its derivatives effective in preventing metal corrosion.[1]

The melting point is a fundamental physical property and a critical indicator of the purity of a crystalline solid like BOM-BT.[2] A sharp, well-defined melting range is characteristic of a pure compound, whereas impurities typically cause a depression and broadening of the melting range. Therefore, accurate melting point determination is a cornerstone of quality control and characterization for this compound.

The Physical Chemistry of Melting

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the disordered liquid phase. This phase change occurs when the thermal energy of the molecules overcomes the intermolecular forces holding them in a fixed crystal lattice. For a pure substance, this transition is sharp and occurs at a specific temperature.[2] The presence of even small amounts of miscible impurities disrupts the crystal lattice, lowering the energy required to break it apart. This results in a lower and broader melting range.

Reported Melting Point Data for BOM-BT

A review of data from various chemical suppliers indicates a consensus on the melting point of 1-(Methoxymethyl)-1H-benzotriazole, though with slight variations in the reported range. These minor differences can be attributed to variances in instrumental calibration, heating rates, and the purity grade of the material tested.

| Supplier/Source | Reported Melting Point (°C) | Purity Specification |

| TCI America | 40 | ≥98.0% (GC) |

| Chem-Impex | 42 - 43 | ≥99% (HPLC) |

| Fisher Scientific | 40 | ≥98.0% (GC) |

| TCI Chemicals (SDS) | 40 | >98.0% (GC) |

(Data compiled from sources[1][3][4])

This table underscores the importance of a standardized, carefully executed protocol to obtain a reliable and reproducible melting point value. The observed range is typically between 40°C and 43°C .

Authoritative Protocol for Melting Point Determination

This section details a robust, self-validating protocol for determining the melting point of BOM-BT using the capillary method, which is compliant with major pharmacopeias.[5][6]

4.1 Principle

A small, finely powdered sample of BOM-BT is packed into a capillary tube and heated at a controlled, constant rate.[6] The temperatures at which the substance begins to melt (onset point) and completely liquefies (clear point) are observed and recorded as the melting range.[5]

4.2 Apparatus and Materials

-

Melting Point Apparatus: An electrically heated metal block apparatus with a viewing lens and controlled heating rate (e.g., Mel-Temp or similar).

-

Capillary Tubes: Standard melting point capillary tubes (e.g., 0.8-1.2 mm internal diameter, one end sealed).[5][7]

-

Sample: 1-(Methoxymethyl)-1H-benzotriazole, finely powdered and thoroughly dried in a desiccator over silica gel for at least 24 hours.[5][7]

-

Thermometer: Calibrated thermometer or digital temperature probe.

-

Mortar and Pestle: For grinding the sample.

-

Spatula

4.3 Instrument Calibration

Prior to measurement, the accuracy of the melting point apparatus's temperature scale must be verified. This is a critical step for trustworthiness. The calibration should be performed using certified reference standards (CRSs) with melting points that bracket the expected melting point of BOM-BT.[5]

4.4 Step-by-Step Experimental Workflow

-

Sample Preparation:

-

Capillary Tube Packing:

-

Invert the open end of a capillary tube and press it into the powdered sample until a small amount enters the tube.

-

Tap the sealed end of the tube gently on a hard surface to pack the powder down.[5] Alternatively, drop the tube through a long glass tube onto the benchtop to achieve tight packing.[7]

-

The final packed column of the sample should be 2.5–3.5 mm high.[5]

-

-

Measurement - Rapid Determination (Optional but Recommended):

-

Insert the packed capillary into the apparatus.

-

Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determination.

-

-

Measurement - Accurate Determination:

-

Allow the apparatus to cool to at least 5-10°C below the approximate melting point found in the previous step.[5]

-

Insert a new, properly packed capillary tube.

-

Set the heating rate to a slow, controlled ramp of approximately 1°C per minute.[5] A slow heating rate is crucial for allowing thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.[2]

-

Observe the sample closely through the viewing lens.

-

-

Data Recording:

-

T1 (Onset Point): Record the temperature at which the first drop of liquid appears or when the column of solid is observed to collapse.[5]

-

T2 (Clear Point): Record the temperature at which the last solid particle melts and the sample becomes a completely clear liquid.

-

The melting point is reported as the range T1 – T2.

-

-

Replicate Measurements:

-

Repeat the accurate determination at least two more times with fresh samples and capillaries to ensure reproducibility. The results should be consistent.

-

4.5 Experimental Workflow Diagram

The following diagram illustrates the logical flow of the melting point determination protocol.

Caption: Workflow for Accurate Melting Point Determination.

Safety and Handling

According to safety data sheets, 1-(Methoxymethyl)-1H-benzotriazole is classified as a substance that causes skin and serious eye irritation.[4][8]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling this chemical.[4][8]

-

Handling: Wash hands and face thoroughly after handling. Avoid creating dust. Use in a well-ventilated area or under a local exhaust hood.[4][8]

-

Storage: Keep the container tightly closed and store in a cool, dark place away from oxidizing agents.[4][8]

-

First Aid:

Conclusion

The accurate determination of the melting point of 1-(Methoxymethyl)-1H-benzotriazole, consistently reported in the range of 40-43°C , is essential for its quality assessment. Adherence to a meticulous, standardized protocol, including proper sample preparation, instrument calibration, and a controlled heating rate, is paramount for achieving reliable and reproducible results. This guide provides the necessary framework for researchers to confidently characterize this compound, ensuring the integrity of their scientific endeavors.

References

-

Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]

-

Melting Point Determination. University of Calgary. [Link]

-

Melting Point Determination / General Tests. Japanese Pharmacopoeia. [Link]

-

Measuring the Melting Point. Westlab Canada. [Link]

-

Melting Point Determination Guide. Scribd. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scribd.com [scribd.com]

- 3. 1-(Methoxymethyl)-1H-benzotriazole 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. thinksrs.com [thinksrs.com]

- 6. westlab.com [westlab.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. tcichemicals.com [tcichemicals.com]

1-(Methoxymethyl)-1H-benzotriazole synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(Methoxymethyl)-1H-benzotriazole

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 1-(Methoxymethyl)-1H-benzotriazole

1-(Methoxymethyl)-1H-benzotriazole, often abbreviated as MOMB-T, is a vital heterocyclic compound in the landscape of modern organic synthesis. Its utility stems from the unique combination of the benzotriazole moiety, a versatile synthetic auxiliary and leaving group, with the methoxymethyl (MOM) group, a widely used protecting group for alcohols and amines. This structure makes MOMB-T an important intermediate, particularly in the synthesis of complex molecules within the pharmaceutical and materials science sectors. The benzotriazole ring system itself is a privileged structure found in numerous therapeutic agents, exhibiting a wide array of biological activities.

This guide provides a comprehensive overview of the core synthesis pathway for 1-(Methoxymethyl)-1H-benzotriazole, delving into the mechanistic underpinnings, detailed experimental protocols, and the critical rationale behind procedural choices. The focus is to equip researchers, scientists, and drug development professionals with a field-proven understanding of its preparation.

Part 1: The Foundational Synthesis of the 1H-Benzotriazole Core

The journey to MOMB-T begins with the robust and well-established synthesis of its parent scaffold, 1H-benzotriazole. The most efficient and common method involves the diazotization of o-phenylenediamine followed by an intramolecular cyclization.

Mechanism of Benzotriazole Formation

The reaction proceeds through two critical stages:

-

Diazotization: In an acidic medium, typically glacial acetic acid, sodium nitrite is converted to nitrous acid (HNO₂). One of the primary amino groups of o-phenylenediamine performs a nucleophilic attack on the nitrous acid, leading to the formation of a diazonium salt intermediate after dehydration.

-

Intramolecular Cyclization: The second, unreacted amino group on the benzene ring then acts as an intramolecular nucleophile, attacking the terminal nitrogen of the diazonium group. This ring-closing step, followed by deprotonation, yields the stable, aromatic 1H-benzotriazole ring system.

Experimental Protocol: Synthesis of 1H-Benzotriazole

This protocol is adapted from established organic synthesis procedures.

Materials:

-

o-phenylenediamine (1 mole, 108 g)

-

Glacial Acetic Acid (2 moles, 120 g)

-

Sodium Nitrite (1.09 moles, 75 g)

-

Deionized Water

-

Ice

Procedure:

-

In a 1-liter beaker, combine o-phenylenediamine, glacial acetic acid, and 300 mL of water. Gently warm the mixture to obtain a clear solution.

-

Cool the solution to 5-15°C in an ice-water bath with continuous stirring.

-

In a separate beaker, dissolve the sodium nitrite in 120 mL of water and cool the solution.

-

Add the cold sodium nitrite solution to the o-phenylenediamine solution all at once. A rapid temperature increase to 70-80°C is expected and essential for the reaction to proceed efficiently. The solution's color will change, typically to a clear orange-red.

-

Allow the reaction mixture to stand and cool to room temperature for approximately one hour, during which the product may begin to separate.

-

Chill the mixture thoroughly in an ice bath until a solid mass forms.

-

Collect the crude product by vacuum filtration, wash with ice-cold water, and dry thoroughly.

-

For high-purity benzotriazole, the crude product can be purified by vacuum distillation or recrystallization from benzene. The purified product is a colorless solid with a melting point of 96-97°C.

Part 2: Core Directive: N-Methoxymethylation of Benzotriazole

With the 1H-benzotriazole scaffold in hand, the next critical step is the introduction of the methoxymethyl group onto the N1 position of the triazole ring. This is typically achieved via a nucleophilic substitution reaction.

Causality Behind the N-Alkylation Strategy

The N-H proton of benzotriazole is acidic (pKa ≈ 8.2), allowing for its removal by a suitable base to form the benzotriazolide anion. This anion is an excellent nucleophile that can readily attack an appropriate electrophile. The choice of base and electrophile is paramount for achieving high yield and regioselectivity.

Regioselectivity (N1 vs. N2 Isomerization): Benzotriazole can be alkylated at either the N1 or N2 position. While a mixture is often possible, N1-alkylation is generally the thermodynamically more stable and favored outcome, especially under solvent-free or specific catalytic conditions. The precise ratio can be influenced by the choice of alkylating agent, solvent, and counter-ion. For the synthesis of MOMB-T, the N1 isomer is the desired product.

Synthetic Pathway and Mechanism

The most direct pathway involves the reaction of the benzotriazolide anion with a methoxymethylating agent. The reaction proceeds via an SN2 mechanism.

Workflow: Synthesis of 1-(Methoxymethyl)-1H-benzotriazole

Mechanism of 1-(Methoxymethyl)-1H-benzotriazole formation

Starting Research on Synthesis

I'm initiating the research process by running extensive Google searches. I'm focusing on the formation mechanism of 1-(Methoxymethyl)-1H-benzotriazole. My key interests are reaction conditions, reagents, involved intermediates, and mechanistic pathways.

Expanding Search for Details

I'm now diving deeper into the research, performing further Google searches with a focus on specific experimental protocols. My objective is to build a thorough understanding of the reaction mechanism and find specific quantitative data on yields, times, and temperatures. This data will be instrumental for the construction of detailed tables. I'm also starting to think about structuring the technical guide to provide an accessible and informative description of the formation of this compound.

Planning Guide Construction

I'm now outlining a search strategy for authoritative information on the formation mechanism of 1-(Methoxymethyl)-1H-benzotriazole, paying particular attention to reaction conditions, reactants, intermediates, and any mechanistic studies. Simultaneously, I'll search for detailed experimental protocols, and for quantitative data to generate informative tables. I'm focusing on the roles of benzotriazole, formaldehyde, and methanol. I am also starting to think about introducing the technical guide, and describing the reactants in detail.

Outlining The Guide

I'm currently focused on the introduction. I'm aiming to craft a compelling overview of 1-(Methoxymethyl)-1H-benzotriazole, emphasizing its importance. The goal is to set the stage for a detailed technical discussion on its formation mechanism.

Delving into the Details

I've just begun to dissect the mechanism into individual steps. The focus is now on the initial reaction, the benzotriazole attack on formaldehyde, and the formation of the hydroxymethyl intermediate. I'm aiming for a clear breakdown for this essential step.

Developing the Reaction Steps

I'm now fully immersed in the mechanism. I've broken down the formation into two key steps: creating the hydroxymethyl intermediate and then forming the methoxymethyl product. I am focused on the etherification in the second step. I have a hypothesis that it could be acid- or base-catalyzed. I am researching the precise pathways and will focus on water elimination.

Formulating Reaction Details

I'm now fully immersed in developing the detailed reaction steps. I've broken it into forming the intermediate, and then etherification. I'm focusing on acid- or base-catalyzed pathways. The current focus is water elimination and the potential for a one-pot reaction to drive the transformation. The visualization via DOT scripts is next.

Structuring the Guide

I'm now outlining the guide. I'm expanding the introduction to cover the compound's significance and its role in synthesis and as a stabilizer, and the overall reaction transformation. Then, the guide will explore the reactants. I'm planning to dive into the mechanism and create the appropriate diagrams.

Developing the Detailed Structure

I am now focusing on refining the guide's structure. I'll begin with an introduction to highlight the compound's use as a synthetic reagent and stabilizer. Next, I'll detail the reactants and then delve into the core mechanism in clear steps. I will create DOT diagrams to visualize the reaction.

In-depth Technical Guide: 1-(Methoxymethyl)-1H-benzotriazole ¹H NMR Spectral Data

A comprehensive analysis of the proton nuclear magnetic resonance spectrum of 1-(Methoxymethyl)-1H-benzotriazole, tailored for researchers, scientists, and professionals in drug development.

Introduction

1-(Methoxymethyl)-1H-benzotriazole is a versatile reagent in organic synthesis, frequently employed as a stable, crystalline alternative to other methoxymethylating agents. Its utility in protecting hydroxyl and other functional groups necessitates a thorough understanding of its structural and spectroscopic properties. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for the characterization of this compound, providing detailed information about its molecular structure and purity. This guide offers an in-depth analysis of the ¹H NMR spectral data of 1-(Methoxymethyl)-1H-benzotriazole, presenting a detailed interpretation of the chemical shifts, multiplicities, and coupling constants.

Chemical Structure and Proton Environments

To comprehend the ¹H NMR spectrum, it is essential to first examine the chemical structure of 1-(Methoxymethyl)-1H-benzotriazole and identify the distinct proton environments.

DOT Script for Chemical Structure

Figure 1. Chemical structure of 1-(Methoxymethyl)-1H-benzotriazole with proton labeling.

The molecule consists of a benzotriazole ring system and a methoxymethyl group attached to one of the nitrogen atoms. The protons can be categorized into three distinct groups:

-

Aromatic Protons (H-4, H-5, H-6, H-7): These four protons are located on the benzene ring portion of the benzotriazole system. Due to the asymmetry of the molecule, they are chemically non-equivalent and are expected to give rise to a complex multiplet pattern in the aromatic region of the spectrum.

-

Methylene Protons (-O-CH₂-N-): The two protons of the methylene bridge are adjacent to both an oxygen atom and a nitrogen atom of the triazole ring. Their chemical shift will be influenced by the electronegativity of these neighboring atoms.

-

Methyl Protons (-O-CH₃): The three protons of the methyl group are attached to the oxygen atom and are expected to appear as a singlet in a relatively upfield region compared to the other protons.

Experimental Protocol: ¹H NMR Spectrum Acquisition

A standard protocol for acquiring the ¹H NMR spectrum of 1-(Methoxymethyl)-1H-benzotriazole is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(Methoxymethyl)-1H-benzotriazole in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: Approximately 3-4 seconds.

-

Spectral Width: A range of -2 to 12 ppm is typically sufficient.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Analysis of the ¹H NMR Spectrum

While the specific spectral data for 1-(Methoxymethyl)-1H-benzotriazole is not available in the provided search results, a detailed prediction and interpretation based on the chemical structure and data from analogous compounds can be provided. The expected ¹H NMR spectrum in CDCl₃ would exhibit the following key features:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| H-7 | ~ 8.0 - 8.2 | Doublet (d) | 1H | Deshielded due to proximity to the triazole ring and anisotropic effects of the benzene ring. |

| H-4 | ~ 7.8 - 8.0 | Doublet (d) | 1H | Similar deshielding effects as H-7. |

| H-5 / H-6 | ~ 7.3 - 7.6 | Multiplet (m) | 2H | Located in the central part of the aromatic system, experiencing complex coupling with neighboring protons. |

| -O-CH₂-N- | ~ 5.8 - 6.0 | Singlet (s) | 2H | Significantly deshielded by the adjacent electronegative oxygen and nitrogen atoms. |

| -O-CH₃ | ~ 3.4 - 3.6 | Singlet (s) | 3H | Deshielded by the adjacent oxygen atom, appearing in a typical methoxy region. |

Table 1. Predicted ¹H NMR Spectral Data for 1-(Methoxymethyl)-1H-benzotriazole in CDCl₃.

Detailed Interpretation:

-

Aromatic Region (δ 7.3 - 8.2 ppm): The four aromatic protons (H-4, H-5, H-6, and H-7) will appear in this downfield region. H-4 and H-7, being closest to the electron-withdrawing triazole ring, are expected to be the most deshielded and appear at the lowest field, likely as doublets due to coupling with H-5 and H-6, respectively. H-5 and H-6 will be located at a slightly higher field and will likely appear as a complex multiplet due to coupling with each other and with H-4 and H-7.

-

Methylene Protons (δ 5.8 - 6.0 ppm): The -O-CH₂-N- protons are expected to give a sharp singlet. The significant downfield shift is a result of the strong deshielding effect of being attached to both an oxygen atom and the N-1 position of the benzotriazole ring. The absence of adjacent protons results in a singlet multiplicity.

-

Methyl Protons (δ 3.4 - 3.6 ppm): The -O-CH₃ protons will also appear as a sharp singlet, as there are no adjacent protons to cause splitting. Their chemical shift is characteristic of a methoxy group attached to an electron-withdrawing moiety.

Conclusion

The ¹H NMR spectrum of 1-(Methoxymethyl)-1H-benzotriazole provides a clear and diagnostic fingerprint of its molecular structure. The distinct signals for the aromatic, methylene, and methyl protons allow for unambiguous confirmation of the compound's identity and an assessment of its purity. Researchers and drug development professionals can utilize this detailed spectral analysis for routine characterization, quality control, and for monitoring reactions involving this important synthetic reagent.

References

Due to the lack of specific literature containing the ¹H NMR data for 1-(Methoxymethyl)-1H-benzotriazole in the provided search results, a formal reference list with verifiable URLs cannot be generated for the spectral data itself. The interpretation provided is based on established principles of NMR spectroscopy and data from analogous compounds.

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-(Methoxymethyl)-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of heterocyclic compounds, a core scaffold in many pharmaceutical agents. This guide provides a detailed analysis of the ¹³C NMR spectrum of 1-(Methoxymethyl)-1H-benzotriazole. In the absence of directly published experimental data for this specific molecule, this paper presents a comprehensive approach combining foundational principles, analysis of the parent 1H-benzotriazole moiety, computational prediction, and established substituent effects. This methodology provides a robust framework for scientists to interpret and predict the spectral features of N-alkoxymethyl substituted benzotriazoles, ensuring structural integrity in synthetic and medicinal chemistry workflows.

Introduction: The Structural Significance of 1-(Methoxymethyl)-1H-benzotriazole

1-(Methoxymethyl)-1H-benzotriazole belongs to the family of N-substituted benzotriazoles, a class of compounds widely utilized in organic synthesis and drug discovery. The benzotriazole moiety can act as a leaving group, a directing group, or a stable component of a final active pharmaceutical ingredient (API). The methoxymethyl (MOM) group is a common protecting group for N-H functionalities, valued for its stability under various conditions and its relatively straightforward cleavage.

Accurate structural verification is paramount in drug development to ensure purity, identify isomers, and confirm the successful outcome of a synthetic step. ¹³C NMR spectroscopy provides a direct fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment gives rise to a specific signal, or "chemical shift," measured in parts per million (ppm). Understanding the ¹³C NMR spectrum of 1-(Methoxymethyl)-1H-benzotriazole is therefore critical for any researcher working with this compound.

This guide will deconstruct the ¹³C NMR spectrum by:

-

Establishing a baseline with the assigned experimental spectrum of the parent compound, 1H-benzotriazole.

-

Applying a predicted ¹³C NMR spectrum for 1-(Methoxymethyl)-1H-benzotriazole generated via computational methods.

-

Interpreting the electronic effects of the N-methoxymethyl substituent on the benzotriazole core to rationalize the observed and predicted chemical shifts.

Foundational Analysis: ¹³C NMR of the 1H-Benzotriazole Core

To understand the substituted system, we must first analyze the parent heterocycle, 1H-benzotriazole. In solution, 1H-benzotriazole undergoes rapid proton tautomerism between the N1 and N3 positions. This exchange is fast on the NMR timescale, rendering the benzene portion of the molecule symmetric. Consequently, the six carbons of the benzene ring give rise to only three distinct signals.

Based on experimental data from the SpectraBase database, the assigned ¹³C NMR chemical shifts for 1H-benzotriazole in DMSO-d₆ are as follows:

| Carbon Atom(s) | Chemical Shift (δ, ppm) |

| C-5 / C-6 | ~124.3 |

| C-4 / C-7 | ~114.0 |

| C-3a / C-7a | ~132.0 |

Data sourced from SpectraBase, Compound ID IaJUkL49d5A.[1]

Structure of 1H-Benzotriazole with Carbon Numbering:

These values serve as our reference point. The introduction of the methoxymethyl group at the N1 position breaks the symmetry observed in the parent compound, meaning all six carbons of the benzene ring (C-4, C-5, C-6, C-7, C-3a, and C-7a) will become chemically non-equivalent and should, in principle, produce six distinct signals.

Predicted Spectrum and Assignment for 1-(Methoxymethyl)-1H-benzotriazole

The predicted ¹³C NMR chemical shifts for 1-(Methoxymethyl)-1H-benzotriazole are summarized in the table below. The numbering convention is specified in the accompanying structure diagram.

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-7a | 145.4 | Fused to the triazole ring and adjacent to the substituted nitrogen (N1); expected to be significantly deshielded. |

| C-3a | 132.5 | Fused to the triazole ring, but further from the site of substitution compared to C-7a. Its shift is expected to be similar to the parent compound. |

| C-5 | 128.8 | Aromatic CH group, expected in the typical aromatic region. Experiences moderate influence from the N1-substituent. |

| C-6 | 124.9 | Aromatic CH group, meta to the triazole junction changes. Its chemical shift is anticipated to be close to the C-5/C-6 signal in the parent compound. |

| C-4 | 119.8 | Aromatic CH ortho to the triazole junction at N-7a. Its position is influenced by the overall electronic changes in the ring. |

| C-7 | 110.6 | Aromatic CH ortho to the substituted nitrogen (N1). Expected to be the most shielded of the aromatic CH carbons due to proximity to the electron-donating influence of the substituted ring nitrogen. |

| N-CH₂-O | 80.5 | Methylene carbon attached to a nitrogen and an oxygen, leading to significant deshielding. |

| O-CH₃ | 56.1 | Standard chemical shift for a methoxy group carbon. |

Predicted data generated using the NMRDB.org prediction engine.[2]

Structure of 1-(Methoxymethyl)-1H-benzotriazole with Carbon Numbering:

Interpretation: Electronic Effects of the N-Methoxymethyl Substituent

The introduction of the -CH₂OCH₃ group at the N1 position induces notable changes in the electronic environment of the benzotriazole ring system compared to the parent compound. A systematic study on the effect of N-substituents on the ¹³C NMR of azoles by Elguero et al. provides a foundational understanding of these influences.[3] The N-substituent effect is a combination of inductive and steric effects.

The N-CH₂-O- linkage acts primarily as an electron-withdrawing group through induction due to the electronegativity of the oxygen atom. However, the nitrogen atom (N1) to which it is attached is a 'pyrrole-type' nitrogen, capable of donating its lone pair of electrons into the aromatic system. The substitution breaks the C₂ᵥ symmetry of the tautomerically averaged 1H-benzotriazole.

-

Deshielding of C-7a and C-5: The most significant downfield shifts (deshielding) are predicted for C-7a and C-5. C-7a is directly adjacent to the site of substitution (N1), and its chemical shift is highly sensitive to the nature of the N-substituent. The deshielding reflects the inductive withdrawal and altered hybridization at N1.

-

Shielding of C-7: Conversely, the carbon ortho to the substituted nitrogen, C-7, is predicted to be the most upfield of the aromatic CH signals. This is a common feature in N-substituted azoles and reflects the complex interplay of electron density distribution upon substitution.

-

Bridgehead and Meta Carbons (C-3a, C-6, C-4): The chemical shifts of the remaining carbons (C-3a, C-6, and C-4) are perturbed to a lesser extent, as they are more distant from the N1-substituent. Their predicted shifts remain closer to the values observed in the parent 1H-benzotriazole.

-

Substituent Carbons: The chemical shifts of the substituent's own carbons are highly characteristic. The N-C H₂-O carbon appears significantly downfield (~80.5 ppm) due to being bonded to two heteroatoms (N and O). The O-C H₃ carbon appears in the typical region for a methoxy group (~56.1 ppm).

The relationship between the substituent and its effect on the ring's carbon environments can be visualized as follows:

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

To validate the predicted data and for routine quality control, the following experimental protocol is recommended for acquiring a ¹³C NMR spectrum of 1-(Methoxymethyl)-1H-benzotriazole.

A. Sample Preparation:

-

Accurately weigh approximately 20-30 mg of the solid 1-(Methoxymethyl)-1H-benzotriazole sample.

-

Transfer the sample into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its single solvent peak at ~77.16 ppm.

-

Cap the NMR tube securely and gently vortex or invert the tube until the sample is completely dissolved.

B. Instrument Parameters (for a 400 MHz Spectrometer):

-

Nucleus: ¹³C

-

Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

-

Solvent: Set to the solvent used (e.g., CDCl₃ or DMSO-d₆).

-

Temperature: 298 K (25 °C).

-

Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm).

-

Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration. ¹³C is an insensitive nucleus, requiring a larger number of scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): 2.0 seconds. A sufficient delay is crucial for quantitative accuracy, although for routine structural confirmation, this value is adequate.

-

Acquisition Time (AQ): ~1.0-1.5 seconds.

-

Pulse Program: A standard 30° or 90° pulse program with broadband proton decoupling.

C. Data Processing:

-

Apply an exponential multiplication (line broadening, LB) of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift axis by referencing the solvent peak (CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

-

Integrate the peaks and perform peak picking to generate a list of chemical shifts.

The workflow for this process can be visualized as follows:

Conclusion

While direct experimental ¹³C NMR data for 1-(Methoxymethyl)-1H-benzotriazole remains to be published, a robust and reliable spectral interpretation can be achieved through a multi-faceted approach. By using the assigned spectrum of the parent 1H-benzotriazole as a reference, applying computationally predicted shifts, and interpreting the results based on established principles of substituent effects in heterocyclic chemistry, we have presented a comprehensive assignment for all eight carbon atoms in the molecule. The predicted shifts of approximately 145.4 (C-7a), 132.5 (C-3a), 128.8 (C-5), 124.9 (C-6), 119.8 (C-4), 110.6 (C-7), 80.5 (N-CH₂-O), and 56.1 (O-CH₃) ppm provide a strong benchmark for researchers in the field. This guide not only serves as a specific reference for 1-(Methoxymethyl)-1H-benzotriazole but also outlines a validatable workflow for the structural elucidation of related novel compounds where reference spectra are unavailable.

References

-

SpectraBase. 1H-benzotriazole. [Online]. Available: [Link]. [Accessed: Jan. 07, 2026].

-

Banfi, D., Patiny, L. NMRDB.org: Resurrecting and processing NMR spectra on-line. Chimia, 2008, 62(4), 280-281. [Online]. Available: [Link]. [Accessed: Jan. 07, 2026].

-

Elguero, J., Faure, R., Vincent, E. J. Effect of N-substituents on the 13C NMR parameters of azoles. Magnetic Resonance in Chemistry, 1988, 26(8), 678-684. [Online]. Available: [Link].

Sources

An In-depth Technical Guide to the Mass Spectrometry of 1-(Methoxymethyl)-1H-benzotriazole

Introduction

1-(Methoxymethyl)-1H-benzotriazole is a heterocyclic organic compound that finds applications in various fields, including as a corrosion inhibitor and in synthetic chemistry.[1][2] The structural elucidation and sensitive detection of this molecule are critical for quality control, reaction monitoring, and environmental analysis. Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering high sensitivity, specificity, and the ability to provide detailed structural information through fragmentation analysis. This guide provides an in-depth exploration of the mass spectrometric behavior of 1-(Methoxymethyl)-1H-benzotriazole, tailored for researchers, scientists, and drug development professionals. We will delve into the principles of its ionization and fragmentation, offering field-proven insights to aid in method development and data interpretation.

Molecular Structure and Physicochemical Properties

Understanding the inherent chemical characteristics of 1-(Methoxymethyl)-1H-benzotriazole is fundamental to interpreting its mass spectrum.

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃O | [3][4] |

| Monoisotopic Mass | 163.07456 Da | [3][4] |

| InChIKey | QEIXBXXKTUNWDK-UHFFFAOYSA-N | [4] |

The structure features a benzotriazole core, a polar and aromatic system, linked to a methoxymethyl group via a nitrogen atom. This linkage is a key site for fragmentation, as we will explore in subsequent sections.

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is a critical first step in any mass spectrometry experiment, directly influencing the nature of the resulting mass spectrum. For 1-(Methoxymethyl)-1H-benzotriazole, both soft and hard ionization methods can be employed, each providing complementary information.

Electrospray Ionization (ESI): The Gentle Approach for Intact Ion Generation

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like 1-(Methoxymethyl)-1H-benzotriazole.[5] It typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[5] This is advantageous for accurate molecular weight determination and for serving as the precursor ion in tandem mass spectrometry (MS/MS) experiments.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of 1-(Methoxymethyl)-1H-benzotriazole (e.g., 1-10 µg/mL) in a solvent compatible with reversed-phase liquid chromatography, such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

-

LC Method (Optional but Recommended):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to elute the analyte with good peak shape.

-

-

MS Parameters (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Capillary Voltage: 3.0-4.0 kV.

-

Nebulizing Gas (N₂): Flow rate appropriate for the instrument and mobile phase flow rate.

-

Drying Gas (N₂): Temperature and flow rate optimized for efficient desolvation.

-

Scan Range: m/z 50-250.

-

-

Data Acquisition: Acquire full scan MS data to identify the [M+H]⁺ ion. For structural confirmation, perform MS/MS on the precursor ion at m/z 164.0818.

Electron Ionization (EI): Unveiling the Core Structure through Fragmentation

Electron Ionization (EI) is a hard ionization technique that bombards the molecule with high-energy electrons, leading to extensive fragmentation.[6][7] While the molecular ion (M⁺˙) may be weak or absent, the resulting fragmentation pattern provides a detailed fingerprint of the molecule's structure. The fragmentation of the parent 1H-benzotriazole under EI has been studied and can offer insights into the behavior of the benzotriazole core of our target molecule.[8][9]

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis of [M+H]⁺

The most structurally informative data for 1-(Methoxymethyl)-1H-benzotriazole is obtained through tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺, m/z 164.0818). The collision-induced dissociation (CID) of this precursor ion reveals a series of characteristic product ions that can be rationalized through proposed fragmentation pathways.

The MassBank record MSBNK-Eawag-EQ318305 provides a high-resolution MS2 spectrum of 1-(Methoxymethyl)-1H-benzotriazole acquired via LC-ESI-QFT.[3] The following table summarizes the major fragment ions observed.

| Precursor Ion (m/z) | Product Ion (m/z) | Relative Intensity | Proposed Formula |

| 164.0818 | 134.0713 | 999 | C₇H₈N₃⁺ |

| 164.0818 | 106.0652 | 268 | C₇H₆N₂⁺ |

| 164.0818 | 105.0448 | 322 | C₇H₅N₂⁺ |

| 164.0818 | 95.0492 | 586 | C₆H₅N₂⁺ |

| 164.0818 | 79.0543 | 402 | C₆H₅N⁺ |

| 164.0818 | 77.0386 | 368 | C₆H₅⁺ |

Proposed Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion of 1-(Methoxymethyl)-1H-benzotriazole is initiated by the cleavage of the bonds associated with the methoxymethyl group. The following diagrams, rendered in DOT language, illustrate the proposed fragmentation pathways leading to the major observed product ions.

Caption: Initial fragmentation via neutral loss of formaldehyde.

The most prominent fragmentation pathway involves the neutral loss of formaldehyde (CH₂O) from the precursor ion, leading to the formation of the ion at m/z 134.0713. This is a common fragmentation for methoxymethyl-protected compounds. Subsequent loss of a nitrogen molecule (N₂) from this ion generates the fragment at m/z 106.0652.

Caption: Further fragmentation of the m/z 106 ion.

The ion at m/z 106.0652 can undergo further fragmentation through the loss of a hydrogen atom to form the ion at m/z 105.0448. Subsequent loss of a cyanide radical (CN) leads to the ion at m/z 79.0543, which can then lose a hydrogen molecule to form the phenyl cation at m/z 77.0386.

Workflow for Fragmentation Analysis

The following workflow outlines the logical steps for analyzing the mass spectrum of 1-(Methoxymethyl)-1H-benzotriazole.

Caption: A logical workflow for MS data interpretation.

Conclusion

The mass spectrometric analysis of 1-(Methoxymethyl)-1H-benzotriazole, particularly through ESI-MS/MS, provides a wealth of structural information. The characteristic neutral loss of formaldehyde from the protonated molecule serves as a key diagnostic feature. By systematically analyzing the fragmentation patterns and leveraging high-resolution mass spectrometry, researchers can confidently identify and characterize this compound in complex matrices. The protocols and insights provided in this guide offer a robust framework for developing and validating analytical methods for 1-(Methoxymethyl)-1H-benzotriazole and related compounds, ensuring scientific integrity and accelerating research and development efforts.

References

-

MassBank. (2015). 1-(methoxymethyl)benzotriazole. [Link]

-

ResearchGate. (n.d.). Formation of characteristic ions from ionized 1H-benzotriazole. [Link]

-

MDPI. (n.d.). Studies of Benzotriazole on and into the Copper Electrodeposited Layer. [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole. [Link]

-

MDPI. (n.d.). Degradation of Benzotriazole UV Stabilizers. [Link]

-

Scilit. (n.d.). Dual mechanisms for the fragmentation of 1‐benzoylbenzotriazole upon electron impact. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

MassBank. (2020). 1,2,3-Benzotriazole. [Link]

-

PubChemLite. (n.d.). 1-(methoxymethyl)-1h-benzotriazole (C8H9N3O). [Link]

-

SciSpace. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT. [Link]

-

JOCPR. (n.d.). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

-

GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. [Link]

-

SlidePlayer. (n.d.). Interpretation of mass spectra. [Link]

-

Journal of the Chilean Chemical Society. (2025). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. [Link]

-

MassBank. (2019). 5-Methyl-1H-benzotriazole. [Link]

-

Beilstein Journals. (n.d.). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. [Link]

-

National Institutes of Health. (n.d.). 1H-Benzotriazole. [Link]

-

PubMed. (2005). Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry. [Link]

-

Royal Society of Chemistry. (n.d.). Environmental Science. [Link]

-

ResearchGate. (2025). Determination of Benzotriazole Corrosion Inhibitors from Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. [Link]

-